molecular formula C15H20ClN3O B7584409 3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone

3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone

Cat. No. B7584409
M. Wt: 293.79 g/mol
InChI Key: FWFGRPWSEJLQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone.

Mechanism of Action

The mechanism of action of 3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone is not well understood. However, it has been reported to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone has been reported to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, this compound has been reported to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone in lab experiments include its high yield and purity, as well as its diverse biological activities. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone. One direction is to investigate the mechanism of action of this compound in more detail, including its interactions with specific enzymes and pathways. Another direction is to explore the potential therapeutic applications of this compound in various diseases, including cancer and inflammatory diseases. Additionally, future research can focus on developing more efficient and effective synthesis methods for this compound, as well as improving its solubility and pharmacokinetics for better clinical use.
Conclusion:
In conclusion, 3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone is a promising compound with diverse biological activities and potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of medicinal chemistry.

Synthesis Methods

The synthesis of 3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone has been reported in the literature. The most commonly used method for the synthesis of this compound involves the reaction of 5-chloropyrimidine-4-carboxylic acid with 3-aminomethyl-azetidine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields 3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone as a white solid with a high yield and purity.

Scientific Research Applications

3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone has been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has been shown to inhibit the growth of cancer cells, including breast cancer and lung cancer cells, by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been reported to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

3-azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O/c16-12-10-17-11-18-13(12)14(20)19-8-6-15(7-9-19)4-2-1-3-5-15/h10-11H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFGRPWSEJLQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCN(CC2)C(=O)C3=NC=NC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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